1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone
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Description
1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.283. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone derivatives have been studied for their potential as corrosion inhibitors. In particular, compounds like 2-MPOD and 3-MPOD have been synthesized and shown effective inhibition properties for mild steel corrosion in acidic solutions. These compounds were evaluated using experimental methods such as electrochemical impedance spectroscopy (EIS), weight loss (WL), and potentiodynamic polarization (PDP) techniques. The studies indicate that the adsorption of these inhibitors on mild steel surfaces is a mix of physical and chemical processes, and their adsorption behavior aligns with the Langmuir isotherm model. The aromatic ring and methoxy group in these compounds contribute significantly to their adsorption and effectiveness in corrosion inhibition (Chafiq et al., 2020).
Molecular Assembly and Crystal Engineering
The compound has also been involved in the study of molecular assemblies and crystal engineering. For example, supramolecular assemblies involving derivatives like 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules have been synthesized and characterized. These studies offer insights into how different molecular interactions and arrangements can lead to diverse structural formations, contributing to the field of crystal engineering and material science (Arora & Pedireddi, 2003).
DNA Interaction and Biological Activities
Certain derivatives of this compound have been synthesized and characterized, showing promising biological activities. For instance, novel azomethine derivatives have been studied for their interactions with calf thymus DNA, exhibiting significant antibacterial, antifungal, and cytotoxicity activities. These compounds interact with DNA through intercalation and groove binding, providing a basis for potential applications in medicinal chemistry (Sirajuddin et al., 2012).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-14(12(13)15)9-5-10(16-3)7-11(6-9)17-4/h5-7H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRVTHZLJUHAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC(=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.